molecular formula C14H26ClN3O2 B2468764 2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide CAS No. 2411239-97-7

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide

Cat. No.: B2468764
CAS No.: 2411239-97-7
M. Wt: 303.83
InChI Key: LAQRPAOVSOGYQP-UHFFFAOYSA-N
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Description

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diazepane ring substituted with a chloropropanoyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 1,4-diazepane with 2-chloropropanoyl chloride, followed by the introduction of the N,N-diethylacetamide group. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropropanoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropionyl chloride: A precursor used in the synthesis of the target compound.

    N,N-Diethylacetamide: A related compound with similar functional groups but lacking the diazepane ring.

    1,4-Diazepane: The core structure of the target compound, which can be modified to produce various derivatives.

Uniqueness

2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide is unique due to its combination of a diazepane ring with a chloropropanoyl group and an acetamide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

2-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26ClN3O2/c1-4-17(5-2)13(19)11-16-7-6-8-18(10-9-16)14(20)12(3)15/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRPAOVSOGYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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